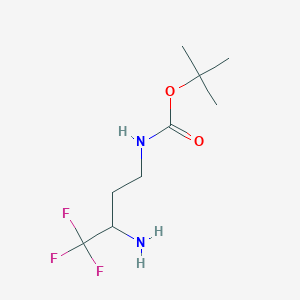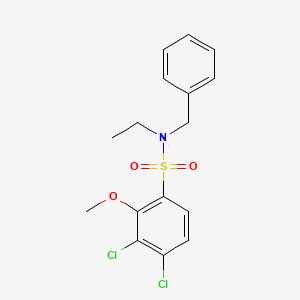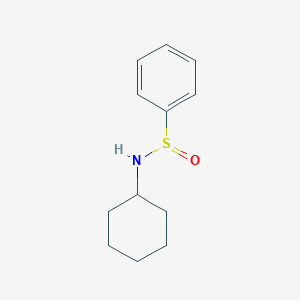
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate, also known as TATB, is a high-energy explosive material that has gained significant attention in the field of scientific research. TATB is a white crystalline solid and is known for its high thermal stability and insensitivity to shock and friction. It has been extensively studied for its potential applications in the field of defense, aerospace, and industrial explosives.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves the release of energy through a rapid exothermic reaction. Upon initiation, tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate undergoes a rapid decomposition, releasing a large amount of energy in the form of heat and gas. The decomposition of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is highly exothermic and occurs at a very high rate, making it an ideal candidate for use in explosive devices.
Biochemical and Physiological Effects:
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is not intended for use as a drug or medication and has not been studied extensively for its biochemical and physiological effects. However, studies have shown that exposure to tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate can cause irritation to the eyes, skin, and respiratory system. It is considered to be a potential occupational hazard and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in lab experiments include its high energy content, thermal stability, and insensitivity to shock and friction. tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is also relatively easy to synthesize, making it readily available for use in lab experiments. However, the limitations of using tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in lab experiments include its potential hazards, the need for specialized equipment and facilities, and the high cost of production.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new applications for tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in the field of defense, aerospace, and industrial explosives. Additionally, research on the biochemical and physiological effects of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate could provide valuable information on its potential hazards and safety considerations.
Synthesemethoden
The synthesis of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves the reaction of 1,1,1-trifluoro-4-chlorobutane with tert-butyl carbamate in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate. The synthesis method of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has been extensively studied for its potential applications in the field of defense and aerospace. It is known for its high energy content, insensitivity to shock and friction, and thermal stability, making it an ideal candidate for use in explosive devices. tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has also been studied for its potential use as a propellant in rocket engines, due to its high energy content and low sensitivity to shock and friction.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-6(13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUYEEAIRVVMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)
![N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2895347.png)


![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride](/img/structure/B2895352.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)
![2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)
![2-(4-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2895357.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/no-structure.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)
